2-Benzyl-1,3-propanediol diacetate
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Overview
Description
2-Benzyl-1,3-propanediol diacetate is an organic compound with the molecular formula C₁₄H₁₈O₄ and a molecular weight of 250.29. This compound is characterized by the presence of two acetoxy groups and a benzyl group attached to a propane backbone. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Benzyl-1,3-propanediol diacetate can be synthesized through several methods. One common method involves the reaction of benzyl chloride with 1,3-diacetoxypropane in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of 1,3-diacetoxy-2-benzylpropane often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. Catalysts such as palladium on carbon may be used to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-1,3-propanediol diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetoxy groups to hydroxyl groups.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and are carried out under mild conditions.
Major Products
The major products formed from these reactions include benzyl alcohol, benzyl acetate, and various substituted benzyl derivatives .
Scientific Research Applications
2-Benzyl-1,3-propanediol diacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-diacetoxy-2-benzylpropane involves its interaction with specific molecular targets and pathways. The acetoxy groups can undergo hydrolysis to form hydroxyl groups, which can then participate in various biochemical reactions. The benzyl group can interact with enzymes and receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,3-Diacetoxy-2-(acetoxymethoxy)propane: Similar in structure but with an additional acetoxymethoxy group.
2-Benzylpropane: Lacks the acetoxy groups and has different reactivity.
1,3-Diacetoxypropane: Lacks the benzyl group and has different applications.
Uniqueness
2-Benzyl-1,3-propanediol diacetate is unique due to the presence of both acetoxy and benzyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in organic synthesis and scientific research .
Properties
IUPAC Name |
[2-(acetyloxymethyl)-3-phenylpropyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-11(15)17-9-14(10-18-12(2)16)8-13-6-4-3-5-7-13/h3-7,14H,8-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQPOWMUOOJEAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(CC1=CC=CC=C1)COC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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